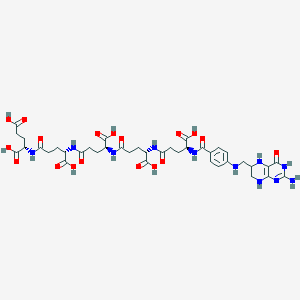

Tetrahydropteroylpentaglutamate

Description

Structure

2D Structure

Properties

CAS No. |

41520-73-4 |

|---|---|

Molecular Formula |

C39H51N11O18 |

Molecular Weight |

961.9 g/mol |

IUPAC Name |

(2S,6R,11S)-2,11-diamino-6-[[(4S)-4-amino-4-carboxybutanoyl]-[4-[(2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pteridin-6-yl)methylamino]benzoyl]amino]-6-[(4S)-4-amino-4-carboxybutanoyl]oxycarbonyl-7-(carboxymethyl)-5,8-dioxododecanedioic acid |

InChI |

InChI=1S/C39H51N11O18/c40-20(33(59)60)5-9-24(51)19(13-27(54)55)39(25(52)10-6-21(41)34(61)62,37(67)68-28(56)12-8-23(43)36(65)66)50(26(53)11-7-22(42)35(63)64)32(58)16-1-3-17(4-2-16)45-14-18-15-46-30-29(47-18)31(57)49-38(44)48-30/h1-4,18-23,45,47H,5-15,40-43H2,(H,54,55)(H,59,60)(H,61,62)(H,63,64)(H,65,66)(H4,44,46,48,49,57)/t18?,19?,20-,21-,22-,23-,39+/m0/s1 |

InChI Key |

KOKHBTUTPWMWQI-CWCSDLQQSA-N |

Isomeric SMILES |

C1C(NC2=C(N1)NC(=NC2=O)N)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O |

Canonical SMILES |

C1C(NC2=C(N1)NC(=NC2=O)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Tetrahydropteroylpentaglutamate; THPPG; Tetrahydropteroyl pentaglutamate; |

Origin of Product |

United States |

Foundational & Exploratory

The Central Role of Tetrahydropteroylpentaglutamate in One-Carbon Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

One-carbon metabolism is a fundamental network of biochemical pathways essential for the biosynthesis of nucleotides and amino acids, as well as for the regulation of cellular methylation. Central to these processes is the folate coenzyme, tetrahydrofolate (THF), which exists in cells predominantly in its polyglutamated forms. This technical guide provides an in-depth exploration of the vital role of a specific and highly abundant polyglutamated folate, tetrahydropteroylpentaglutamate (H4PteGlu5). We will delve into its function as a one-carbon unit carrier, its interactions with key metabolic enzymes, and the experimental methodologies used to study its activity. This guide aims to serve as a comprehensive resource for professionals in biomedical research and drug development.

Introduction: The Significance of Polyglutamylation

Folic acid, a synthetic vitamin, is biologically inactive until it is reduced to dihydrofolate (DHF) and then to tetrahydrofolate (THF).[1] THF is the active coenzyme form that can accept and donate one-carbon units at various oxidation states.[2] However, for THF to be effectively retained and utilized within the cell, it undergoes a crucial modification known as polyglutamylation. This process, catalyzed by the enzyme folylpolyglutamate synthetase (FPGS), involves the sequential addition of glutamate residues to the γ-carboxyl group of the glutamate moiety of THF.[3]

The resulting polyglutamated tail, most commonly containing five glutamate residues to form this compound (H4PteGlu5), serves several critical functions:

-

Cellular Retention: The increased negative charge of the polyglutamate tail prevents the folate coenzyme from passively diffusing across cellular membranes, effectively trapping it within the cell and its organelles.[3]

-

Enhanced Enzymatic Affinity: The polyglutamate tail significantly increases the binding affinity of the folate coenzyme for the various enzymes of one-carbon metabolism.[3] This enhanced affinity is crucial for efficient catalysis and the channeling of reactive one-carbon units through metabolic pathways.

-

Substrate Specificity: Some enzymes in the one-carbon metabolic network exhibit a strong preference or absolute requirement for polyglutamated folates as substrates.

The Role of this compound in One-Carbon Transfer Reactions

This compound is the primary intracellular coenzyme involved in the transfer of one-carbon units. These single-carbon moieties, which can exist as formyl, methylene, or methyl groups, are essential building blocks for a variety of critical biomolecules.

Biosynthesis of Nucleotides

The synthesis of both purines and pyrimidines is heavily reliant on one-carbon units provided by H4PteGlu5 derivatives.

-

Purine Synthesis: Two steps in the de novo purine biosynthesis pathway require the donation of a formyl group from 10-formyl-H4PteGlu5.

-

Thymidylate Synthesis: The conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a crucial step in DNA synthesis, is catalyzed by thymidylate synthase. This enzyme utilizes 5,10-methylene-H4PteGlu5 as the one-carbon donor.

Amino Acid Metabolism

One-carbon metabolism is intricately linked with the interconversion of several amino acids.

-

Serine and Glycine Homeostasis: The reversible conversion of serine to glycine, catalyzed by serine hydroxymethyltransferase (SHMT), is a major source of one-carbon units.[2] In this reaction, the β-carbon of serine is transferred to H4PteGlu5 to form 5,10-methylene-H4PteGlu5.

-

Methionine Regeneration: 5-Methyl-H4PteGlu5 is the methyl donor for the remethylation of homocysteine to methionine, a reaction catalyzed by methionine synthase. Methionine is a precursor for S-adenosylmethionine (SAM), the universal methyl donor for numerous methylation reactions, including DNA and histone methylation.

Quantitative Data: Enzyme-Cofactor Interactions

The efficiency of one-carbon metabolism is largely dictated by the precise interactions between metabolic enzymes and their polyglutamated folate coenzymes. The following table summarizes key quantitative data for the interaction of H4PteGlu5 with a representative enzyme of one-carbon metabolism.

| Enzyme | Ligand | Dissociation Constant (Kd) | Method | Organism | Reference |

| 10-Formyltetrahydrofolate Dehydrogenase | This compound | ~15-20 nM | Fluorescence Titration & Product Inhibition Analysis | Rabbit | [4][5] |

Experimental Protocols

The study of this compound and its role in one-carbon metabolism relies on a variety of robust experimental techniques. Below are detailed methodologies for key experiments.

Determination of Cellular Folate Concentrations

4.1.1. Microbiological Assay using Lactobacillus casei

This method relies on the principle that the growth of Lactobacillus casei is proportional to the amount of folate present in the sample.

Protocol:

-

Sample Preparation:

-

For red blood cell folate, lyse washed erythrocytes in a solution containing 1% ascorbic acid to protect folates from oxidation.[6]

-

For tissue samples, homogenize in a suitable buffer containing a reducing agent.

-

-

Enzymatic Digestion (for total folate):

-

Treat the sample with a conjugase (e.g., from hog kidney) to hydrolyze the polyglutamate tail to the monoglutamate form, as L. casei responds primarily to shorter-chain folates.

-

-

Assay:

-

Prepare a series of dilutions of the treated sample and a standard curve of folic acid.

-

In a 96-well microtiter plate, add the diluted samples and standards to a folate-free microbiological growth medium.

-

Inoculate each well with a standardized suspension of Lactobacillus casei.

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Measurement:

-

Measure the turbidity (optical density) of each well at 655 nm using a microplate reader.

-

Calculate the folate concentration in the samples by comparing their turbidity to the standard curve.[7]

-

4.1.2. High-Performance Liquid Chromatography (HPLC)

HPLC offers a more specific method for separating and quantifying different folate derivatives, including the various polyglutamated forms.

Protocol:

-

Extraction:

-

Extract folates from cells or tissues using a buffer containing a reducing agent (e.g., ascorbic acid and dithiothreitol) and a chaotropic agent to release protein-bound folates.

-

-

Solid-Phase Extraction (SPE):

-

Purify and concentrate the folate extracts using an affinity SPE column.

-

-

Chromatographic Separation:

-

Inject the purified extract onto a C18 reverse-phase HPLC column.

-

Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile).

-

-

Detection:

-

Detect the eluting folate derivatives using a fluorescence detector (excitation at ~290 nm, emission at ~360 nm) or a UV detector.

-

For enhanced specificity, couple the HPLC system to a mass spectrometer (LC-MS/MS).

-

-

Quantification:

-

Quantify the individual folate species by comparing their peak areas to those of authentic standards.

-

Enzyme Activity Assays

4.2.1. Serine Hydroxymethyltransferase (SHMT) Activity Assay (Coupled Spectrophotometric Assay)

This assay measures the production of 5,10-methylenetetrahydrofolate by SHMT by coupling it to the NADP+-dependent oxidation of this product by 5,10-methylenetetrahydrofolate dehydrogenase (MTHFD).

Protocol:

-

Reaction Mixture:

-

Prepare a reaction buffer containing L-serine, this compound (or THF), NADP+, and an excess of purified MTHFD.

-

-

Initiation:

-

Initiate the reaction by adding the SHMT-containing sample (e.g., cell lysate or purified enzyme).

-

-

Measurement:

-

Monitor the increase in absorbance at 340 nm (or 375 nm to avoid THF interference) due to the formation of NADPH.[8]

-

-

Calculation:

-

Calculate the rate of NADPH formation using the molar extinction coefficient of NADPH to determine the SHMT activity.

-

Visualizing the Metabolic Network and Experimental Workflows

Diagrams are essential for visualizing the complex relationships within one-carbon metabolism and for outlining experimental procedures. The following diagrams were generated using the Graphviz DOT language.

Figure 1: Simplified overview of one-carbon metabolism pathways in the cytosol and mitochondria.

Figure 2: Experimental workflow for the coupled spectrophotometric SHMT activity assay.

Conclusion and Future Directions

This compound is an indispensable component of one-carbon metabolism, playing a central role in the biosynthesis of essential macromolecules and the regulation of cellular methylation. Its polyglutamated tail is critical for its cellular retention and its high-affinity interactions with the enzymes of this metabolic network. A thorough understanding of the function of H4PteGlu5 and its associated enzymes is crucial for the development of novel therapeutic strategies targeting diseases with dysregulated one-carbon metabolism, such as cancer and neural tube defects. Future research should focus on further elucidating the specific roles of different polyglutamate chain lengths in regulating metabolic flux and on the development of highly specific inhibitors for the enzymes that utilize these vital cofactors.

References

- 1. Gene Expression Profiles of the One-carbon Metabolism Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Serine hydroxymethyltransferase - Wikipedia [en.wikipedia.org]

- 3. The moonlighting RNA-binding activity of cytosolic serine hydroxymethyltransferase contributes to control compartmentalization of serine metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Properties of this compound bound to 10-formyltetrahydrofolate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Method of assay of red cell folate activity and the value of the assay as a test for folate deficiency [pubmed.ncbi.nlm.nih.gov]

- 7. A Practical Approach to Red Blood Cell Folate Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Plasmodium serine hydroxymethyltransferase as a potential anti-malarial target: inhibition studies using improved methods for enzyme production and assay - PMC [pmc.ncbi.nlm.nih.gov]

The intricate Pathway of Tetrahydropteroylpentaglutamate Biosynthesis in Mammalian Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the tetrahydropteroylpentaglutamate biosynthesis pathway in mammalian cells. This critical metabolic route is essential for the synthesis of nucleotides and amino acids, and its dysregulation is implicated in various diseases, including cancer. This document offers a comprehensive overview of the core enzymes, quantitative data on their activity, detailed experimental protocols for their study, and visualizations of the key processes to support research and drug development endeavors.

Core Biosynthesis Pathway

The biosynthesis of this compound, the biologically active form of folate, is a multi-step process primarily occurring in the cytoplasm and mitochondria of mammalian cells. The pathway begins with the cellular uptake of dietary folates, such as folic acid or 5-methyltetrahydrofolate. Once inside the cell, these monoglutamated folates undergo two key enzymatic modifications to become functional coenzymes.

Step 1: Reduction of Dihydrofolate

Dietary folic acid is first reduced to dihydrofolate (DHF) and then to tetrahydrofolate (THF) by the enzyme dihydrofolate reductase (DHFR) .[1][2] This reaction is crucial as THF is the backbone for all folate coenzymes. DHFR utilizes NADPH as a cofactor for this two-step reduction.[3] The inhibition of DHFR is a key mechanism of action for antifolate drugs like methotrexate, which are widely used in cancer chemotherapy.[4][5][6]

Step 2: Polyglutamylation of Tetrahydrofolate

Tetrahydrofolate and its one-carbon derivatives are subsequently modified by the addition of multiple glutamate residues in a process called polyglutamylation. This reaction is catalyzed by the enzyme folylpolyglutamate synthetase (FPGS) .[7][8][9] Polyglutamylation is essential for the intracellular retention of folates, as the negatively charged polyglutamate tail prevents their efflux across the cell membrane.[10][11] Furthermore, polyglutamated folates are often the preferred substrates for enzymes involved in one-carbon metabolism.[7][8][12] The chain length of the polyglutamate tail can vary, with pentaglutamate being a predominant form in many mammalian tissues.[13][14]

The overall pathway is compartmentalized, with distinct cytosolic and mitochondrial pools of folates and their metabolizing enzymes.[4][10][15] This compartmentalization allows for the differential regulation and channeling of one-carbon units for various metabolic processes, including purine and thymidylate synthesis in the cytoplasm and nucleus, and amino acid metabolism in the mitochondria.[1][15]

References

- 1. Toward a better understanding of folate metabolism in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. A critical intracellular concentration of fully reduced non-methylated folate polyglutamates prevents macrocytosis and diminished growth rate of human cell line K562 in culture - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cryo‐kinetics Reveal Dynamic Effects on the Chemistry of Human Dihydrofolate Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. assaygenie.com [assaygenie.com]

- 8. content.abcam.com [content.abcam.com]

- 9. Folate distribution in cultured human cells. Studies on 5,10-CH2-H4PteGlu reductase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. academic.oup.com [academic.oup.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. Polyglutamate forms of folate in resting and proliferating mammalian tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. Compartmentalization of Mammalian Folate-Mediated One-Carbon Metabolism | Annual Reviews [annualreviews.org]

An In-depth Technical Guide on the Intracellular Localization of Tetrahydropteroylpentaglutamate Pools

For Researchers, Scientists, and Drug Development Professionals

Introduction

Folate-mediated one-carbon metabolism is a cornerstone of cellular biosynthesis, providing the necessary building blocks for nucleotides, amino acids, and other essential biomolecules. The intracellular compartmentalization of folate pools, particularly between the mitochondria and cytosol, plays a critical role in regulating these metabolic pathways. Tetrahydropteroylpentaglutamate (H4PteGlu5), a key polyglutamated form of tetrahydrofolate, is central to these processes. Understanding its subcellular distribution is paramount for elucidating the intricacies of one-carbon metabolism and for the development of targeted therapeutic strategies, including antifolate cancer therapies. This technical guide provides a comprehensive overview of the intracellular localization of H4PteGlu5 pools, detailing the quantitative distribution, the experimental protocols for its determination, and the metabolic pathways in which it participates.

Data Presentation: Quantitative Distribution of Folate Polyglutamates

Table 1: Relative Proportions of Folate Polyglutamates in Rat Liver Subcellular Fractions [1]

| Polyglutamate Chain Length | Cytosol (%) | Heavy Mitochondrial Fraction (%) |

| Tetraglutamates (Glu4) | ~3.5 | - |

| Pentaglutamates (Glu5) | Predominantly lower | Predominantly higher |

| Hexaglutamates (Glu6) | Predominantly higher | Predominantly lower |

| Heptaglutamates (Glu7) | ~2.8 | - |

Note: The study by Krumdieck et al. (1983) states that cytosolic folates are predominantly hexaglutamates, whereas pentaglutamates predominate in the heavy mitochondrial fraction.[1] The overall distribution in the whole liver was reported as approximately 52% pentaglutamates and 42% hexaglutamates.[1]

Table 2: General Distribution of Folate Derivatives in Rat Liver Subcellular Fractions [2]

| Folate Derivative | Predominant Subcellular Location | Predominant Polyglutamate Form |

| 5-Methyl-tetrahydropteroylglutamates | Cytosol (Soluble fraction) | Hexaglutamates |

| Formyl-substituted and Unsubstituted Folates | Mitochondria | Pentaglutamates |

Experimental Protocols

The determination of the subcellular localization of H4PteGlu5 pools involves two key experimental stages: the isolation of subcellular fractions and the subsequent quantification of folate polyglutamates.

Subcellular Fractionation of Rat Liver

This protocol describes the isolation of mitochondrial and cytosolic fractions from rat liver using differential centrifugation.

Materials:

-

Male Wistar rats (or other suitable model)

-

Homogenization buffer: 0.25 M sucrose, 10 mM Tris-HCl (pH 7.4), 1 mM EDTA

-

Potter-Elvehjem homogenizer with a Teflon pestle

-

Refrigerated centrifuge

-

Ultracentrifuge

Procedure:

-

Tissue Preparation: Euthanize the rat according to approved animal care protocols. Perfuse the liver with ice-cold saline to remove blood. Excise the liver, weigh it, and mince it in ice-cold homogenization buffer.

-

Homogenization: Place the minced liver in a pre-chilled Potter-Elvehjem homogenizer. Homogenize with a motor-driven Teflon pestle (approximately 5-6 passes at 600-800 rpm). Maintain the homogenate on ice throughout the procedure.

-

Initial Centrifugation (Nuclear and Cell Debris Removal): Transfer the homogenate to centrifuge tubes and centrifuge at 700 x g for 10 minutes at 4°C. This pellets the nuclei and unbroken cells.

-

Isolation of Mitochondrial Fraction: Carefully decant the supernatant from the previous step into new centrifuge tubes. Centrifuge the supernatant at 8,000 x g for 15 minutes at 4°C. The resulting pellet is the crude mitochondrial fraction.

-

Washing the Mitochondrial Pellet: Resuspend the mitochondrial pellet in fresh, ice-cold homogenization buffer and centrifuge again at 8,000 x g for 15 minutes at 4°C. This step is repeated twice to minimize cytosolic contamination. The final pellet is the purified mitochondrial fraction.

-

Isolation of Cytosolic Fraction: The supernatant from the first mitochondrial centrifugation step (step 4) is carefully collected. To obtain the soluble cytosolic fraction, this supernatant is subjected to ultracentrifugation at 100,000 x g for 60 minutes at 4°C to pellet the microsomal fraction. The resulting supernatant is the cytosolic fraction.

-

Fraction Purity Assessment: The purity of the mitochondrial and cytosolic fractions should be assessed using marker enzymes. For the mitochondrial fraction, cytochrome c oxidase or succinate dehydrogenase activity can be measured. For the cytosolic fraction, lactate dehydrogenase activity is a common marker.

Quantification of Folate Polyglutamates: The Ternary Complex Assay

The ternary complex assay is a highly sensitive method for the quantification of various folate derivatives and their polyglutamate forms.[3]

Principle: This assay relies on the formation of a stable ternary complex between thymidylate synthetase (TS), 5-fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP), and 5,10-methylenetetrahydrofolate (CH2-H4PteGlun).[3] Folates extracted from the subcellular fractions are enzymatically converted to CH2-H4PteGlun, which then forms the complex. By using radiolabeled FdUMP ([³H]FdUMP), the amount of complex formed, and thus the initial amount of folate, can be quantified. Different polyglutamate chain lengths can be separated prior to or after complex formation, allowing for their individual quantification.

Procedure Outline:

-

Folate Extraction: Extract folates from the isolated mitochondrial and cytosolic fractions using a suitable extraction buffer (e.g., containing ascorbate or 2-mercaptoethanol to prevent oxidation) and boiling to release folate-binding proteins.

-

Enzymatic Interconversion: Treat the extracted folates with a cocktail of enzymes to convert them to a common form, typically 5,10-methylenetetrahydrofolate. This may involve enzymes like formaldehyde dehydrogenase and serine hydroxymethyltransferase.

-

Ternary Complex Formation: Incubate the converted folate sample with purified thymidylate synthetase and a saturating concentration of [³H]FdUMP.

-

Separation of Free and Bound Ligand: Separate the stable ternary complex from the unbound [³H]FdUMP. This can be achieved by methods such as gel filtration chromatography or adsorption of the complex onto nitrocellulose filters.

-

Quantification: Measure the radioactivity of the isolated ternary complex using liquid scintillation counting.

-

Polyglutamate Separation (Optional but necessary for specific quantification): To determine the distribution of different polyglutamate chain lengths, the folate extracts can be separated by high-performance liquid chromatography (HPLC) prior to the ternary complex assay, or the formed ternary complexes with different polyglutamate tails can be separated by techniques like polyacrylamide gel electrophoresis or isoelectric focusing.[3]

-

Standard Curve: Generate a standard curve using known concentrations of authentic folate polyglutamate standards to relate the measured radioactivity to the amount of folate in the sample.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Compartmentalization of one-carbon metabolism.

Caption: Experimental workflow for subcellular folate analysis.

Conclusion

The distinct localization of this compound and other folate polyglutamates within the mitochondria and cytosol underscores the highly organized and regulated nature of one-carbon metabolism. The predominance of pentaglutamates in the mitochondria and hexaglutamates in the cytosol suggests specific roles for these cofactors in their respective compartments. The experimental protocols outlined in this guide provide a framework for researchers to investigate this compartmentalization further. A deeper understanding of the factors that govern the synthesis and distribution of H4PteGlu5 and other folates will be crucial for advancing our knowledge of cellular metabolism and for the development of novel therapeutics that target these fundamental pathways.

References

- 1. New methods for the study of folate coenzymes: endogenous polyglutamate patterns of subcellular hepatocyte fractions and of regenerating rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rat liver subcellular folate distribution shows association of formyltetrahydropteroylpentaglutamates with mitochondria and methyltetrahydropteroylhexaglutamates with cytoplasm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Simultaneous measurement of one-carbon and polyglutamate derivatives of folic acid in rat liver using enzymatic interconversions of folates followed by ternary complex formation with thymidylate synthetase and 5-fluorodeoxyuridylic acid: standardization of the method - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Tetrahydropteroylpentaglutamate in Purine Synthesis: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: The de novo synthesis of purine nucleotides is a fundamental metabolic pathway essential for cellular proliferation, energy metabolism, and signaling. This process is critically dependent on one-carbon metabolism, where derivatives of tetrahydrofolate act as essential coenzymes. This technical guide provides an in-depth examination of the role of tetrahydropteroylpentaglutamate, a key polyglutamated form of tetrahydrofolate, in purine biosynthesis. It details the specific enzymatic reactions, presents quantitative kinetic data for the key transformylase enzymes, outlines detailed experimental protocols for their study, and visualizes the core biochemical and regulatory pathways. This document serves as a comprehensive resource for researchers in oncology, metabolic diseases, and drug development focused on antifolate therapeutics.

Introduction: The Central Role of Folate Coenzymes in Purine Biosynthesis

De novo purine synthesis is a highly conserved, multi-step enzymatic pathway that assembles the inosine monophosphate (IMP) ring from various small molecule precursors.[1] This pathway is energetically expensive, requiring multiple ATP molecules per molecule of IMP synthesized.[2] Two key steps in this pathway involve the incorporation of one-carbon units to form what will become the C2 and C8 atoms of the purine ring. These formyl group transfer reactions are catalyzed by specific transformylase enzymes that utilize 10-formyl-tetrahydrofolate (10-CHO-THF) as the one-carbon donor.[3]

While tetrahydrofolate (THF) is the basic structural unit, the biologically active forms within the cell are tetrahydropteroylpolyglutamates. These molecules consist of a pteridine ring, a p-aminobenzoic acid (PABA) moiety, and a chain of glutamate residues linked by gamma-peptide bonds.[4] Polyglutamation, catalyzed by the enzyme folylpolyglutamate synthetase (FPGS), serves two primary functions: it traps folate cofactors within the cell, preventing their efflux, and it significantly increases their binding affinity for folate-dependent enzymes.[4][5] The pentaglutamate form (containing five glutamate residues), this compound, is a predominant and highly active species. This guide will focus on the pivotal role of this specific coenzyme in the two formylation steps of de novo purine synthesis.

Core Mechanism: Formyl Group Transfer Reactions

This compound, in its 10-formyl derivative form (10-CHO-H₄PteGlu₅), is the essential co-substrate for two critical enzymes in the purine synthesis pathway: Glycinamide Ribonucleotide Transformylase (GART) and 5-Aminoimidazole-4-carboxamide Ribonucleotide Transformylase (ATIC).

Step 3: Glycinamide Ribonucleotide Transformylase (GART)

GART catalyzes the third step in the pathway: the formylation of 5'-phosphoribosylglycinamide (GAR) to produce 5'-phosphoribosyl-N-formylglycinamide (FGAR).[6] This reaction incorporates the carbon atom that will become C8 of the purine ring. In humans, GART is one of three activities present on a large trifunctional protein that also contains GARS (step 2) and AIRS (step 5) activities.[7][8]

Reaction: 10-formyl-tetrahydrofolate + N¹-(5-phospho-D-ribosyl)glycinamide (GAR) ⇌ tetrahydrofolate + N²-formyl-N¹-(5-phospho-D-ribosyl)glycinamide (FGAR)[6]

Step 9: AICAR Transformylase (ATIC)

ATIC catalyzes the ninth step in the pathway, which is the formylation of 5'-phosphoribosyl-5-aminoimidazole-4-carboxamide (AICAR) to yield 5'-phosphoribosyl-5-formamidoimidazole-4-carboxamide (FAICAR).[9] This reaction provides the C2 atom of the purine ring. Human ATIC is a bifunctional homodimeric enzyme that also catalyzes the final step in the pathway, IMP cyclohydrolase activity, which converts FAICAR into IMP.[10][11]

Reaction: 10-formyl-tetrahydrofolate + 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) ⇌ tetrahydrofolate + 5-formamidoimidazole-4-carboxamide ribonucleotide (FAICAR)

The following diagram illustrates the central role of 10-formyl-tetrahydropteroylpentaglutamate in these two critical steps of de novo purine synthesis.

Quantitative Data: Enzyme Kinetics

The efficiency and substrate affinity of GART and ATIC are critical determinants of the flux through the purine synthesis pathway. The use of polyglutamated folates as substrates generally results in a significantly lower Michaelis constant (Kₘ), indicating a higher binding affinity, compared to their monoglutamated counterparts.[3][5]

| Enzyme | Organism | Substrate | Kₘ (μM) | k_cat_ (s⁻¹) | k_cat_/Kₘ (M⁻¹s⁻¹) | Reference |

| GART | Human | GAR | 1.1 ± 0.2 | 7.5 | 6.8 x 10⁶ | [7] |

| Human | fDDF¹ | 0.9 ± 0.2 | 7.5 | 8.3 x 10⁶ | [7] | |

| ATIC (Transformylase) | C. neoformans | AICAR | 130 ± 10 | 7.5 | 5.8 x 10⁴ | |

| Human | (Overall reaction) | - | 2.9 ± 0.4 | - | [10] |

Regulatory Signaling Pathways

The de novo purine synthesis pathway is tightly regulated to meet cellular demand for nucleotides. A key signaling network that controls this pathway is the mTORC1 (mechanistic Target of Rapamycin Complex 1) pathway, which links nutrient availability and growth factor signals to anabolic processes. mTORC1 stimulates purine synthesis primarily through the transcriptional control of one-carbon metabolism.

Upon activation by growth signals, mTORC1 promotes the translation of the transcription factor ATF4. ATF4 then upregulates the expression of key enzymes in the mitochondrial folate cycle, most notably MTHFD2 (methylenetetrahydrofolate dehydrogenase 2). MTHFD2 is crucial for generating formate, which is exported to the cytoplasm to be converted into 10-formyl-THF, the direct one-carbon donor for the GART and ATIC reactions. This regulatory axis ensures that the supply of one-carbon units is coordinated with the cellular growth state and demand for purine synthesis.

Experimental Protocols

Studying the activity of GART and ATIC is fundamental to understanding purine metabolism and for screening potential inhibitors. Continuous spectrophotometric assays are commonly employed for this purpose.

Protocol: Continuous Spectrophotometric Assay for GART Activity

This protocol is adapted from methodologies that monitor the formation of the folate product, which has a distinct UV absorbance from the formylated substrate.[7]

Objective: To determine the kinetic parameters of human GART by monitoring the increase in absorbance resulting from the conversion of a 10-formyl-folate analog to its corresponding tetrahydrofolate form.

Materials:

-

Purified recombinant human GART enzyme.

-

Glycinamide Ribonucleotide (GAR) substrate.

-

10-formyl-5,8-dideazafolate (fDDF), a stable analog of 10-CHO-THF.

-

Assay Buffer: 100 mM Tris-HCl, pH 8.0, with ionic strength adjusted to 0.1 M with NaCl.

-

UV/Vis Spectrophotometer with temperature control (set to 25°C).

-

Quartz cuvettes.

Procedure:

-

Prepare Reagent Stocks:

-

Dissolve GAR in the Assay Buffer to create a concentrated stock solution (e.g., 10 mM).

-

Dissolve fDDF in the Assay Buffer to create a concentrated stock solution (e.g., 5 mM).

-

Prepare a solution of GART enzyme in Assay Buffer at a known concentration (e.g., 1 µM).

-

-

Assay Setup:

-

In a quartz cuvette, prepare a 1 mL reaction mixture by adding Assay Buffer, GAR, and fDDF. For Kₘ determination of GAR, its concentration should be varied (e.g., 1 µM to 50 µM) while keeping fDDF at a saturating concentration (e.g., 40 µM).

-

Place the cuvette in the spectrophotometer and allow the temperature to equilibrate to 25°C for 3-5 minutes.

-

-

Initiate Reaction and Measure:

-

Initiate the reaction by adding a small volume of the GART enzyme solution (e.g., 3-6 µL for a final concentration of 3-6 nM). Mix quickly by inverting the cuvette.

-

Immediately begin monitoring the increase in absorbance at 295 nm. The extinction coefficient change (Δε) for the conversion of fDDF to 5,8-dideazafolate is 18.9 mM⁻¹cm⁻¹.[7]

-

Record the absorbance change over time for 1-3 minutes. The initial linear portion of the curve represents the initial reaction velocity (v₀).

-

-

Data Analysis:

-

Calculate the initial velocity (in µM/min) using the Beer-Lambert law: v₀ = (Slope of A₂₉₅ / Δε) * 1,000,000.

-

Plot the initial velocities against the varying GAR concentrations.

-

Fit the data to the Michaelis-Menten equation using non-linear regression software to determine Kₘ and Vₘₐₓ.

-

Calculate k_cat_ by dividing Vₘₐₓ by the final enzyme concentration in the assay.

-

Protocol: Continuous Spectrophotometric Assay for ATIC Transformylase Activity

This protocol is based on the method used for C. neoformans ATIC, which monitors the formation of THF.

Objective: To measure the formyltransferase activity of human ATIC by monitoring the increase in absorbance at 298 nm due to the production of tetrahydrofolate.

Materials:

-

Purified recombinant human ATIC enzyme.

-

5-Aminoimidazole-4-carboxamide Ribonucleotide (AICAR) substrate.

-

(6R)-10-formyl-tetrahydropteroylpentaglutamate (10-CHO-H₄PteGlu₅).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 10 mM β-mercaptoethanol.

-

UV/Vis Spectrophotometer with temperature control.

Procedure:

-

Prepare Reagent Stocks:

-

Prepare stocks of AICAR and 10-CHO-H₄PteGlu₅ in the Assay Buffer. Note: Folate solutions are light-sensitive and prone to oxidation; prepare fresh and keep on ice in the dark.

-

Prepare a solution of ATIC enzyme at a known concentration.

-

-

Assay Setup:

-

In a quartz cuvette, prepare the reaction mixture containing Assay Buffer and a fixed, saturating concentration of 10-CHO-H₄PteGlu₅.

-

Add varying concentrations of AICAR to the cuvettes to determine its Kₘ.

-

Equilibrate the mixture in the spectrophotometer at the desired temperature (e.g., 25°C or 37°C).

-

-

Initiate Reaction and Measure:

-

Initiate the reaction by adding the ATIC enzyme.

-

Immediately monitor the increase in absorbance at 298 nm, which corresponds to the formation of the tetrahydrofolate product.

-

Record the initial linear rate of absorbance change.

-

-

Data Analysis:

-

Calculate initial velocities from the slopes, using the appropriate extinction coefficient for THF formation.

-

Plot initial velocities against AICAR concentrations and fit to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.

-

Calculate k_cat_ from Vₘₐₓ and the enzyme concentration.

-

The following diagram provides a generalized workflow for these types of enzyme kinetics experiments.

Conclusion and Future Directions

This compound and its 10-formyl derivative are indispensable coenzymes for de novo purine biosynthesis, playing a direct catalytic role in two essential formylation reactions. The enzymes that utilize these coenzymes, GART and ATIC, are validated targets for antifolate cancer chemotherapeutics. Understanding the precise kinetic interplay between these enzymes and their polyglutamated folate substrates is crucial for the design of next-generation inhibitors with improved specificity and efficacy. Furthermore, the elucidation of regulatory networks, such as the mTORC1 signaling pathway, that control the flux of one-carbon units into the purine pathway, opens new avenues for therapeutic intervention. Future research should focus on obtaining high-resolution structural and kinetic data for the human enzymes with their natural polyglutamated substrates to better inform structure-based drug design and to fully comprehend the intricate regulation of this fundamental metabolic pathway.

References

- 1. Effects of tetrahydrofolate polyglutamates on the kinetic parameters of serine hydroxymethyltransferase and glycine decarboxylase from pea leaf mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Phosphoribosylglycinamide formyltransferase - Wikipedia [en.wikipedia.org]

- 5. Human Glycinamide Ribonucleotide Transformylase: Active Site Mutants as Mechanistic Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Crystal structures of human GAR Tfase at low and high pH and with substrate beta-GAR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. genecards.org [genecards.org]

- 8. The kinetic mechanism of the human bifunctional enzyme ATIC (5-amino-4-imidazolecarboxamide ribonucleotide transformylase/inosine 5'-monophosphate cyclohydrolase). A surprising lack of substrate channeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. AICAR transformylase/IMP cyclohydrolase (ATIC) is essential for de novo purine biosynthesis and infection by Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Folic acid (Vitamin B9) and its derivatives are fundamental to cellular proliferation and survival, acting as essential coenzymes in the transfer of one-carbon units for the biosynthesis of nucleotides and amino acids. The metabolic utility of folates is critically dependent on their intracellular conversion to polyglutamated forms. This technical guide provides an in-depth examination of tetrahydropteroylpentaglutamate (THF-Glu5), a key polyglutamated derivative of the active folate, tetrahydrofolate (THF). We will explore its synthesis, its profound impact on cellular folate homeostasis, and its superior efficacy as a coenzyme in critical metabolic pathways. This guide consolidates kinetic data, details key experimental methodologies for its study, and provides visual representations of the biochemical pathways and workflows, offering a comprehensive resource for professionals in cellular biology and pharmacology.

Introduction: From Folic Acid to the Active Coenzyme Pool

Folic acid is the synthetic, oxidized, and monoglutamated form of vitamin B9 used in dietary supplements and food fortification.[1] Naturally occurring folates in food are typically found as reduced polyglutamates.[2][3] For metabolic activity, folic acid must undergo a two-step reduction catalyzed by dihydrofolate reductase (DHFR) , first to dihydrofolate (DHF) and then to the central active form, 5,6,7,8-tetrahydrofolate (THF).[4]

THF is the parent compound for a family of coenzymes that act as acceptors and donors of one-carbon units in processes vital for DNA synthesis and repair, and amino acid metabolism.[5][6] However, THF in its monoglutamate form (THF-Glu1) is susceptible to cellular efflux. The key to maintaining a sufficient intracellular folate pool lies in its post-translational modification through polyglutamylation.

The Synthesis of this compound: A Tale of Two Enzymes

The intracellular retention and optimal function of THF are achieved by the sequential addition of glutamate residues to its γ-carboxyl group, a process known as polyglutamylation.[7] This creates a family of THF polyglutamates (THF-Glun), with this compound (THF-Glu5) being one of the most abundant and functionally significant forms in mammalian cells.[8]

This dynamic process is regulated by two key enzymes:

-

Folylpolyglutamate Synthetase (FPGS): This ATP-dependent ligase is the primary enzyme responsible for catalyzing the formation of a peptide bond between the γ-carboxyl of the terminal glutamate of a folate and the α-amino group of a new glutamate molecule.[6][7] FPGS can add multiple glutamate residues, with the processivity varying between species and cellular compartments (cytosol and mitochondria).[7] Reduced folates, such as THF, are the preferred substrates for FPGS over folic acid.[8][9]

-

γ-Glutamyl Hydrolase (GGH): Also known as conjugase, this enzyme counteracts FPGS by catalyzing the hydrolytic removal of the terminal γ-linked glutamates.[6] The balance between FPGS and GGH activity is crucial for regulating the chain length of intracellular folates and thereby controlling folate homeostasis.

The pathway from dietary folic acid to the functional intracellular pool of THF-Glu5 is a critical axis of cellular metabolism.

Biochemical Significance of this compound

The addition of a polyglutamate tail confers two critical advantages to THF, transforming it from a transient metabolite into a highly effective and retained intracellular coenzyme.

Enhanced Cellular Retention

The monoglutamate forms of folate can be transported across the cell membrane by carriers like the Reduced Folate Carrier (RFC).[1] The addition of multiple negatively charged glutamate residues creates a polyanionic tail, which effectively traps the folate molecule inside the cell, preventing its efflux and significantly increasing its intracellular concentration.[7] This retention is vital for sustaining the folate-dependent reactions necessary for cell proliferation.

Superior Coenzyme Efficacy

Polyglutamylation dramatically enhances the affinity of folates for most folate-dependent enzymes.[10] By increasing the binding affinity (reflected in a lower Michaelis constant, Km, or inhibition constant, Ki), THF-Glun derivatives become far more efficient substrates and regulators at physiological concentrations compared to their monoglutamate counterparts. This enhanced binding is crucial for the catalytic efficiency of one-carbon metabolism.[10][11]

Quantitative Data: Coenzyme Efficiency of Polyglutamated Folates

The superiority of polyglutamated folates as enzyme substrates is evident from kinetic data. As the glutamate chain length increases, the Km or Ki value for many key enzymes of one-carbon metabolism decreases significantly, indicating tighter binding.

| Enzyme | Organism/Tissue | Substrate/Inhibitor | Km / Ki (µM) | Fold Increase in Affinity (Glu1 vs. Glun) | Reference |

| Thymidylate Synthase | Human (MCF-7 Cells) | CH₂-H₄PteGlu₁ | - | - | [12] |

| CH₂-H₄PteGlu₅ | - | 40-fold more potent | [12] | ||

| Methotrexate (MTX)-Glu₁ (Kᵢ) | 13 | - | [12] | ||

| MTX-Glu₅ (Kᵢ) | 0.047 | ~277 | [12] | ||

| Serine Hydroxymethyl-transferase (SHMT) | Pea Leaf Mitochondria | H₄PteGlu₁ (Kₘ) | 250 | - | [4][11] |

| H₄PteGlu₃ (Kₘ) | 25 | 10 | [4][11] | ||

| H₄PteGlu₅ (Kₘ) | 20 | 12.5 | [4][11] | ||

| Glycine Decarboxylase | Pea Leaf Mitochondria | H₄PteGlu₁ (Kₘ) | 200 | - | [4][11] |

| H₄PteGlu₃ (Kₘ) | 10 | 20 | [4][11] | ||

| H₄PteGlu₅ (Kₘ) | 10 | 20 | [4][11] | ||

| AICAR Formyltransferase | Human (MCF-7 Cells) | Dihydrofolate-Glu₁ (Kᵢ) | 63 | - | [13] |

| Dihydrofolate-Glu₅ (Kᵢ) | 0.043 | ~1465 | [13] | ||

| GAR Formyltransferase | Human (Manca Cells) | (6R,S)-H₄HPteGlu₁ (IC₅₀) | >20 | - | [14] |

| (6R,S)-H₄HPteGlu₆ (IC₅₀) | 0.3 | >66 | [14] |

Table 1: Comparison of kinetic parameters for folate-dependent enzymes with monoglutamated vs. polyglutamated substrates/inhibitors. Km = Michaelis constant; Ki = Inhibition constant; IC₅₀ = Half maximal inhibitory concentration. A lower value indicates higher affinity.

Pharmacological Implications: Antifolate Drugs

The process of polyglutamylation is a critical determinant of the efficacy and selectivity of antifolate drugs like methotrexate (MTX).[15] MTX potently inhibits DHFR, but its therapeutic action is greatly enhanced upon its conversion to MTX polyglutamates (MTX-Glun) by FPGS within cancer cells. These MTX-Glun are not only retained more effectively but are also more potent inhibitors of other downstream enzymes like thymidylate synthase and AICAR formyltransferase.[12][13][15] Consequently, high FPGS activity in tumors is often associated with increased sensitivity to antifolate chemotherapy.[16]

Experimental Protocols

Studying the role of this compound requires robust methods for measuring enzyme activity and quantifying intracellular folate pools.

Protocol: Folylpolyglutamate Synthetase (FPGS) Activity Assay

This protocol is adapted from methodologies using UPLC-MS/MS to measure FPGS activity in cell lysates by quantifying the formation of polyglutamated products from a known substrate, such as methotrexate (MTX).[17]

Objective: To determine the kinetic parameters (Km and Vmax) of FPGS in a cell or tissue lysate.

Materials:

-

Cell/tissue lysate (e.g., packed erythrocyte lysate)

-

Reaction Buffer (Tris buffer, pH 8.85)

-

Substrate: Methotrexate (MTX) stock solution

-

Co-substrates: L-glutamic acid, ATP

-

Cofactors: MgCl₂, KCl

-

Reducing Agent: Dithiothreitol (DTT)

-

Quenching Solution: Acetonitrile or other organic solvent

-

Internal Standard (e.g., isotopically labeled MTX-Glu₂)

-

UPLC-MS/MS system

Procedure:

-

Lysate Preparation: Prepare cell or tissue lysate according to standard laboratory procedures. Determine total protein concentration.

-

Reaction Setup: Prepare a reaction mixture in Tris buffer containing 4 mM L-glutamic acid, 10 mM ATP, 20 mM MgCl₂, 20 mM KCl, and 10 mM DTT.[17]

-

Substrate Titration: To determine kinetic parameters, set up a series of reactions with varying concentrations of the folate substrate (e.g., 2.5 µM to 250 µM MTX).[17]

-

Enzyme Reaction: Pre-warm the reaction mixture to 37°C. Initiate the reaction by adding a specific amount of cell lysate (e.g., 25 µL).[17]

-

Incubation: Incubate the reactions at 37°C for a fixed time where the reaction is linear (e.g., 2 hours).[17]

-

Quenching: Stop the reaction by adding a cold quenching solution (e.g., acetonitrile) containing a known concentration of the internal standard.

-

Sample Preparation: Centrifuge the quenched reaction to pellet precipitated protein. Transfer the supernatant to an HPLC vial for analysis.

-

UPLC-MS/MS Analysis: Inject the sample onto the UPLC-MS/MS system. Use a suitable column (e.g., C18) and mobile phase gradient to separate the substrate (MTX-Glu₁) from the product (MTX-Glu₂). Monitor the specific parent-daughter ion transitions for the analyte and internal standard.

-

Data Analysis: Quantify the amount of MTX-Glu₂ produced by comparing its peak area to that of the internal standard. Plot the reaction velocity (pmol/h/mg protein) against the substrate concentration. Fit the data to the Michaelis-Menten equation to determine Km and Vmax.[17]

Protocol: Analysis of Intracellular Folate Polyglutamates by LC-MS

This protocol outlines a general workflow for the extraction and quantification of various folate polyglutamates, including THF-Glu5, from cultured cells.[18][19]

Objective: To determine the distribution and concentration of different folate polyglutamates within a cell sample.

Materials:

-

Cultured cells

-

Extraction Solution: 80:20 acetonitrile/water with 2.5 mM sodium ascorbate and 25 mM ammonium acetate, pH 7, pre-cooled to 4°C.[18]

-

Nitrogen gas evaporator

-

Reconstitution Solution: HPLC-grade water with 25 mM sodium ascorbate and 25 mM ammonium acetate, pH 7.[18]

-

LC-MS/MS system with a suitable column (e.g., reversed-phase C18).

Procedure:

-

Cell Harvesting & Quenching: Rapidly harvest cells (e.g., by vacuum filtration) and immediately immerse them in the pre-cooled extraction solution to quench all enzymatic activity.[18]

-

Extraction: Maintain the extraction for 20 minutes at 4°C with gentle agitation.

-

Clarification: Centrifuge the extract at high speed (e.g., 17,000 x g) for 10 minutes at 4°C to pellet cell debris.[18]

-

Enzyme Inactivation: Transfer the supernatant to a new tube and heat to 60°C for 5 minutes to inactivate any remaining enzymes. Cool immediately on ice.[18]

-

Drying and Reconstitution: Dry the extract completely under a gentle stream of nitrogen gas. Reconstitute the dried pellet in a small, precise volume of reconstitution solution.[18]

-

LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS. Use a gradient elution program to separate the different folate species based on both their one-carbon substitution and polyglutamate chain length.

-

Quantification: Identify and quantify each folate polyglutamate by its specific retention time and mass-to-charge ratio (m/z), referencing against authentic standards where available or using relative quantification methods.

Conclusion

This compound and other polyglutamated folates are not merely storage forms but are the primary, functionally superior coenzymes of one-carbon metabolism. The conversion of monoglutamated folates to their polyglutamated derivatives via FPGS is a central regulatory node that governs cellular folate capacity and metabolic flux through pathways essential for DNA synthesis and methylation. For researchers in oncology and drug development, understanding the kinetics and regulation of FPGS and the function of specific polyglutamates is paramount for designing novel therapeutic strategies and overcoming resistance to established antifolate drugs. The methodologies outlined herein provide a framework for the precise dissection of these critical metabolic processes.

References

- 1. 11.1 Folate & Folic Acid | Nutrition Flexbook [courses.lumenlearning.com]

- 2. Dietary monoglutamate and polyglutamate folate are associated with plasma folate concentrations in Dutch men and women aged 20-65 years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Influence of processing on total, monoglutamate and polyglutamate folate contents of leeks, cauliflower, and green beans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of tetrahydrofolate polyglutamates on the kinetic parameters of serine hydroxymethyltransferase and glycine decarboxylase from pea leaf mitochondria [agris.fao.org]

- 5. Simultaneous measurement of one-carbon and polyglutamate derivatives of folic acid in rat liver using enzymatic interconversions of folates followed by ternary complex formation with thymidylate synthetase and 5-fluorodeoxyuridylic acid: standardization of the method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. proteopedia.org [proteopedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of folate polyglutamates in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biosynthesis of polyglutamates of folates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Folylpolyglutamates as substrates and inhibitors of folate-dependent enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of tetrahydrofolate polyglutamates on the kinetic parameters of serine hydroxymethyltransferase and glycine decarboxylase from pea leaf mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Inhibition of phosphoribosylaminoimidazolecarboxamide transformylase by methotrexate and dihydrofolic acid polyglutamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inhibition of glycinamide ribonucleotide formyltransferase and other folate enzymes by homofolate polyglutamates in human lymphoma and murine leukemia cell extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. KoreaMed Synapse [synapse.koreamed.org]

- 16. Effects of folylpolyglutamate synthetase modulation on chemosensitivity of colon cancer cells to 5-fluorouracil and methotrexate - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Comprehensive profiling of folates across polyglutamylation and one-carbon states - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Comprehensive Vitamer Profiling of Folate Mono- and Polyglutamates in Baker’s Yeast (Saccharomyces cerevisiae) as a Function of Different Sample Preparation Procedures - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into Pteroylpolyglutamates: From Discovery to Core Cellular Functions

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Pteroylpolyglutamates, the polyglutamated forms of folate (Vitamin B9), are the predominant intracellular forms of this essential vitamin and are central to a myriad of critical cellular processes. This technical guide provides a comprehensive overview of the discovery, history, and pivotal role of pteroylpolyglutamates in cellular function. It is designed for researchers, scientists, and drug development professionals, offering in-depth insights into the biochemical significance and therapeutic potential of these molecules. The guide details the enzymatic synthesis of pteroylpolyglutamates by folylpolyglutamate synthetase (FPGS) and their function as preferred coenzymes in one-carbon metabolism. Furthermore, it outlines key experimental methodologies for their analysis and presents critical quantitative data in a structured format to facilitate understanding and further research.

A Historical Perspective: The Unraveling of Folate Metabolism

The journey to understanding pteroylpolyglutamates began with the discovery of folate itself. In the 1930s, Lucy Wills identified a "new hemopoietic factor" in yeast and liver that could cure tropical macrocytic anemia.[1][2] This substance was initially termed the "Wills Factor."[2] Subsequent research in the 1940s led to the isolation and crystallization of "folic acid" from spinach leaves, with its name derived from the Latin word "folium" for leaf.[3][4] The chemical structure of folic acid, pteroylglutamic acid (PGA), was elucidated in 1945 by researchers at Lederle Laboratories.[1]

Early studies revealed that folate was crucial for preventing anemia and that folate antagonists could inhibit the growth of tumors, paving the way for the development of antifolate cancer therapies like methotrexate.[4] It was also discovered that dietary folates primarily exist in polyglutamated forms, which require hydrolysis to the monoglutamate form for absorption.[5][6] The significance of polyglutamylation within the cell, however, remained a key area for further exploration. It wasn't until later that the critical role of pteroylpolyglutamates as the active, retained forms of folate within cells was fully appreciated.[7][8]

The Cellular Synthesis and Retention of Pteroylpolyglutamates

The conversion of folate monoglutamates to their polyglutamated counterparts is a crucial step for their intracellular retention and function. This process is catalyzed by the enzyme folylpolyglutamate synthetase (FPGS) .

The Role of Folylpolyglutamate Synthetase (FPGS)

FPGS is a key enzyme in folate homeostasis, catalyzing the sequential addition of glutamate residues to folate and its derivatives in an ATP-dependent manner.[9][10][11] This polyglutamylation serves two primary purposes:

-

Cellular Retention: The addition of multiple negatively charged glutamate moieties traps folates within the cell, preventing their efflux across the cell membrane.[10][12] Cells lacking functional FPGS exhibit significantly reduced intracellular folate accumulation.[12]

-

Enhanced Coenzyme Activity: Pteroylpolyglutamates are often better substrates for the enzymes of one-carbon metabolism compared to their monoglutamate counterparts.[7][11][13] This enhanced affinity increases the efficiency of various metabolic pathways.

FPGS is found in both the cytoplasm and mitochondria, ensuring adequate polyglutamylated folate pools in both compartments.[9][11][14]

The Central Role of Pteroylpolyglutamates in One-Carbon Metabolism

Pteroylpolyglutamates are the essential coenzymes that carry and transfer one-carbon units in a variety of crucial metabolic pathways collectively known as one-carbon metabolism.[7][15][16] These pathways are fundamental for the biosynthesis of purines, thymidylate, and certain amino acids, as well as for methylation reactions.

The polyglutamate tail enhances the affinity of the folate coenzyme for the active sites of several key enzymes in these pathways, thereby increasing catalytic efficiency.

Key One-Carbon Metabolic Pathways

The one-carbon units, in various oxidation states (e.g., formyl, methylene, methyl), are attached to the N5 or N10 positions of the pteridine ring of tetrahydrofolate (THF).[15] Pteroylpolyglutamates are involved in:

-

Purine Biosynthesis: 10-formyl-THF is required for two steps in the de novo synthesis of purines, which are essential components of DNA and RNA.

-

Thymidylate Synthesis: 5,10-methylene-THF is the one-carbon donor for the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a critical step in DNA synthesis catalyzed by thymidylate synthase.

-

Amino Acid Metabolism: Tetrahydrofolate derivatives are involved in the interconversion of serine and glycine, and in the metabolism of histidine.

-

Methionine Regeneration: 5-methyl-THF donates its methyl group for the remethylation of homocysteine to methionine, a reaction catalyzed by methionine synthase. Methionine is the precursor for S-adenosylmethionine (SAM), the universal methyl donor for numerous methylation reactions, including DNA and protein methylation.

Quantitative Data on Pteroylpolyglutamate Function

The efficiency of pteroylpolyglutamates as coenzymes is reflected in the kinetic parameters of the enzymes with which they interact. Generally, as the glutamate chain length increases, the affinity of the enzyme for the folate coenzyme increases (lower Km) and/or the catalytic efficiency (kcat/Km) improves, up to an optimal chain length.

Table 1: Michaelis-Menten Constants (Km) of Folate-Dependent Enzymes for Pteroylpolyglutamates of Varying Chain Lengths

| Enzyme | Organism/Tissue | Substrate | Glutamate Chain Length (n) | Km (µM) |

| Thymidylate Synthase | Lactobacillus casei | 5,10-CH2-H4PteGlun | 1 | 15 |

| 3 | 1.8 | |||

| 6 | 0.9 | |||

| Dihydrofolate Reductase | Human | H2PteGlun | 1 | 1.1 |

| 3 | 0.3 | |||

| 5 | 0.1 | |||

| Serine Hydroxymethyltransferase | Rabbit Liver (Cytosolic) | H4PteGlun | 1 | 120 |

| 5 | 10 | |||

| Folylpolyglutamate Synthetase | Chinese Hamster Ovary | H4PteGlun | 1 | 2 |

| 2 | 0.8 | |||

| 3 | 1.5 |

Note: The values presented are approximate and can vary depending on the experimental conditions and the source of the enzyme.

Experimental Protocols for Pteroylpolyglutamate Analysis

The accurate quantification and identification of different pteroylpolyglutamate species are crucial for studying their metabolism and function. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the state-of-the-art methodology.

Extraction of Folates from Biological Samples

Objective: To extract folates from cells or tissues while preserving their integrity.

Materials:

-

Extraction Buffer: 50 mM HEPES or Tris-HCl, pH 7.85, containing 10 mM 2-mercaptoethanol and 1.1% (w/v) sodium ascorbate.

-

Boiling water bath.

-

Centrifuge.

Procedure:

-

Homogenize the cell pellet or tissue sample in 10 volumes of ice-cold extraction buffer.

-

Immediately heat the homogenate in a boiling water bath for 10 minutes to inactivate endogenous enzymes, particularly γ-glutamyl hydrolases (conjugases) that can cleave the polyglutamate chain.

-

Cool the sample on ice for 5 minutes.

-

Centrifuge at 15,000 x g for 20 minutes at 4°C.

-

Collect the supernatant containing the extracted folates for analysis.

HPLC-MS/MS Analysis of Pteroylpolyglutamates

Objective: To separate and quantify individual pteroylpolyglutamate species.

Instrumentation:

-

A high-performance liquid chromatography (HPLC) system.

-

A C18 reverse-phase HPLC column.

-

A tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

Mobile Phase:

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

Procedure:

-

Inject the folate extract onto the HPLC column.

-

Elute the folates using a gradient of increasing Mobile Phase B concentration. The gradient will depend on the specific column and folate species being analyzed. A typical gradient might be from 5% to 50% B over 30 minutes.

-

The eluent from the HPLC is directed into the ESI source of the mass spectrometer.

-

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify each pteroylpolyglutamate species based on its unique precursor and product ion masses.

Pteroylpolyglutamates in Disease and Drug Development

The central role of pteroylpolyglutamates in cellular metabolism makes them critical in various disease states and prime targets for therapeutic intervention.

-

Cancer: Rapidly proliferating cancer cells have a high demand for nucleotides and thus for folate-mediated one-carbon metabolism. Antifolate drugs, such as methotrexate, are taken up by cells and converted to polyglutamated forms, which then potently inhibit key enzymes like dihydrofolate reductase.[17] The extent of polyglutamylation can be a determinant of the drug's efficacy and toxicity.[17]

-

Neural Tube Defects: Folate deficiency is a well-established risk factor for neural tube defects in developing fetuses.[18] Periconceptional folic acid supplementation has been shown to significantly reduce the incidence of these birth defects.[4]

-

Cardiovascular Disease: Elevated levels of homocysteine are a risk factor for cardiovascular disease. The remethylation of homocysteine to methionine is dependent on 5-methyl-THF, highlighting the importance of folate metabolism in maintaining cardiovascular health.

Conclusion and Future Directions

Pteroylpolyglutamates are not merely storage forms of folate but are the active coenzyme forms that are essential for fundamental cellular processes. From their historical discovery to their intricate roles in one-carbon metabolism, the study of these molecules continues to provide valuable insights into cellular function, disease pathogenesis, and therapeutic development. Future research will likely focus on further elucidating the regulation of FPGS activity, the channeling of folate coenzymes within multi-enzyme complexes, and the development of novel antifolates with improved selectivity and efficacy. A deeper understanding of pteroylpolyglutamate metabolism will undoubtedly open new avenues for the diagnosis and treatment of a wide range of human diseases.

References

- 1. A history of the isolation and identification of folic acid (folate) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. codeage.com [codeage.com]

- 3. researchgate.net [researchgate.net]

- 4. aacrjournals.org [aacrjournals.org]

- 5. The intestinal absorption of dietary folates in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ashpublications.org [ashpublications.org]

- 7. Folylpolyglutamate synthesis and role in the regulation of one-carbon metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pteroylpolyglutamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Folylpolyglutamate synthase - Wikipedia [en.wikipedia.org]

- 10. proteopedia.org [proteopedia.org]

- 11. FPGS | Cancer Genetics Web [cancerindex.org]

- 12. Toward a better understanding of folate metabolism in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. autism.fratnow.com [autism.fratnow.com]

- 15. researchgate.net [researchgate.net]

- 16. Comprehensive Guide to Folate One Carbon Metabolism & Disorders - Creative Proteomics [creative-proteomics.com]

- 17. Role of folylpolyglutamate synthetase and folylpolyglutamate hydrolase in methotrexate accumulation and polyglutamylation in childhood leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

The Central Role of Tetrahydropteroylpentaglutamate in Amino Acid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydropteroylpentaglutamate (THPG), the predominant intracellular form of vitamin B9 (folate), is a cornerstone of cellular metabolism. As a polyglutamated derivative of tetrahydrofolate (THF), THPG functions as a critical coenzyme in one-carbon (1C) metabolism. This network of interconnected biochemical reactions is fundamental for the biosynthesis of nucleotides and the homeostasis of several key amino acids. The polyglutamate tail enhances the affinity of the folate coenzyme for various enzymes and facilitates its retention within the cell, thereby optimizing metabolic fluxes. This guide provides an in-depth examination of THPG's involvement in amino acid metabolism, focusing on the synthesis of methionine, the interconversion of serine and glycine, and the catabolism of histidine. It includes quantitative data on enzyme kinetics, detailed experimental protocols for assessing folate-dependent pathways, and visualizations of the core metabolic and experimental workflows.

Introduction to this compound (THPG)

Folate is an essential vitamin that, in its reduced and polyglutamated form, acts as a carrier of single-carbon units at various oxidation states. The biologically active form within cells is tetrahydrofolate (THF), which is distinguished by a tail of multiple glutamate residues attached via gamma-peptide linkages. This compound, with five glutamate residues, is a highly abundant and functionally significant species. This polyglutamation is crucial for increasing the intracellular concentration of folates and enhancing their affinity for the enzymes of 1C metabolism. THPG is central to the de novo synthesis of purines and thymidylate, and the metabolism of several amino acids.

Core Involvement of THPG in Amino Acid Metabolism

THPG is a direct and indispensable participant in several key pathways of amino acid biosynthesis and catabolism. Its primary roles are in the regeneration of methionine, the interconversion of serine and glycine, and the breakdown of histidine.

Methionine Regeneration

The remethylation of homocysteine to form methionine is a critical reaction that links the folate and methionine cycles. This reaction is catalyzed by the cobalamin (vitamin B12)-dependent enzyme methionine synthase (MTR) .

-

Reaction: 5-Methyl-THPG serves as the methyl group donor, transferring its one-carbon unit to cobalamin, which in turn methylates homocysteine to produce methionine. The other product of this reaction is THPG, which can then be re-utilized in other 1C reactions.[1][2]

-

Significance: This pathway is essential for regenerating methionine, which is a precursor for S-adenosylmethionine (SAM), the universal methyl donor for numerous methylation reactions, including DNA, RNA, and protein methylation. The reaction also prevents the accumulation of homocysteine, a risk factor for various diseases.

-

The Folate Trap: A deficiency in vitamin B12 or a defect in methionine synthase can lead to the accumulation of 5-methyl-THPG, as it is the only reaction that can recycle it back to THPG.[1] This "traps" the folate pool in the 5-methyl form, rendering it unavailable for other essential reactions like purine and thymidylate synthesis, leading to megaloblastic anemia.

Serine and Glycine Interconversion

The interconversion of serine and glycine is a pivotal reaction in 1C metabolism, serving as the primary source of one-carbon units for the folate pool. This reversible reaction is catalyzed by serine hydroxymethyltransferase (SHMT) , a pyridoxal 5'-phosphate (PLP)-dependent enzyme.

-

Reaction: In the forward reaction, serine donates its hydroxymethyl group to THPG, forming glycine and 5,10-methylene-THPG.[3][4][5] This is a major entry point for one-carbon units into the folate cycle.

-

Compartmentalization: This reaction occurs in both the cytosol and mitochondria, with distinct SHMT isoforms (SHMT1 and SHMT2, respectively), highlighting the importance of compartmentalized 1C metabolism.

Histidine Catabolism

THPG plays an essential role in the final steps of histidine degradation. A breakdown in this pathway is a clinical indicator of folate deficiency.

-

Pathway: The catabolism of the amino acid histidine produces N-formiminoglutamate (FIGLU).[6][7]

-

THPG-Dependent Reaction: The bifunctional enzyme formimidoyltransferase cyclodeaminase (FTCD) catalyzes the transfer of the formimino group from FIGLU to THPG, yielding glutamate and 5-formimino-THPG.[8][9][10][11][12] The cyclodeaminase activity then converts 5-formimino-THPG to 5,10-methenyl-THPG and ammonia.[8][10]

-

Clinical Relevance: In cases of folate deficiency, the lack of available THPG causes FIGLU to accumulate and be excreted in the urine.[13][14] The measurement of urinary FIGLU after a histidine load is a classic, though now less common, functional test for folate status.[13][15][16]

Data Presentation

Quantitative understanding of these pathways is crucial for researchers. The following tables summarize key kinetic parameters of enzymes involved in THPG-dependent amino acid metabolism. Note that kinetic values can vary significantly based on species, isoform, and experimental conditions.

| Enzyme | Substrate | Species/Source | Km (µM) | Notes |

| Methionine Synthase (MetE) | 5-CH₃-H₄PteGlu₃ | Catharanthus roseus (plant) | 28 | Cobalamin-independent form; inactive with monoglutamate form.[17] |

| Methionine Synthase (tMS) | CH₃-H₄folate (monoglutamate) | Thermotoga maritima | 18 ± 4.1 | Cobalamin-dependent thermophilic enzyme.[18] |

| Methionine Synthase (tMS) | Homocysteine | Thermotoga maritima | 9.3 ± 3.1 | Cobalamin-dependent thermophilic enzyme.[18] |

| Serine Hydroxymethyltransferase (PvSHMT) | L-Serine | Plasmodium vivax | 860 ± 160 | The concentration of L-serine that gives half-saturation (K_S) in pre-steady-state kinetics.[4] |

Table 1: Exemplary Kinetic Parameters of Folate-Dependent Enzymes.

| Polyglutamate Chain Length | Relative Importance and Function |

| Monoglutamate (Glu₁) | Circulating form in plasma and transport form into cells. Substrate for dihydrofolate reductase. |

| Short-Chain (Glu₂-Glu₃) | Intermediate forms. Cobalamin-independent methionine synthase shows a preference for triglutamate forms.[17][19] |

| Long-Chain (Glu₄-Glu₈) | Predominant intracellular storage and active coenzyme forms. The pentaglutamate form (THPG) is highly effective for intermediate channeling between the active sites of FTCD.[10] |

Table 2: Functional Significance of Folate Polyglutamylation States.

Mandatory Visualizations

Metabolic Pathways

Caption: Overview of THPG in Amino Acid and One-Carbon Metabolism.

Caption: The Methionine Cycle and its link to Folate Metabolism.

Experimental Workflow

Caption: Experimental Workflow for Cellular Folate Analysis by LC-MS/MS.

Experimental Protocols

Protocol 1: Spectrophotometric Assay for Methionine Synthase Activity

This protocol is based on the continuous spectrophotometric assay that measures the formation of the product THF, which is converted to a stable, chromophoric derivative.[20][21][22]

Principle: Methionine synthase (MTR) converts 5-methyl-THF and homocysteine to THF and methionine. The THF product is unstable and is rapidly converted under acidic conditions to 5,10-methenyl-THF, which has a strong absorbance at 350 nm.[21][22] The rate of increase in absorbance at 350 nm is directly proportional to the MTR activity.

Reagents:

-

Potassium phosphate buffer (100 mM, pH 7.2)

-

Dithiothreitol (DTT)

-

S-adenosylmethionine (SAM) (for reductive activation of the enzyme)

-

Hydroxocobalamin (Vitamin B12)

-

L-homocysteine (prepared fresh from thiolactone)

-

(6R,S)-5-Methyltetrahydrofolate (CH₃-H₄folate)

-

Enzyme preparation (cell lysate or purified protein)

-

Stop Solution: 5 N HCl in 60% formic acid[21]

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mix containing potassium phosphate buffer, DTT, SAM, hydroxocobalamin, and the enzyme sample. Prepare a blank reaction for each sample that contains all components except L-homocysteine.[20]

-

Pre-incubation: Incubate the mixture at 37°C for a designated time (e.g., 5-10 minutes) to allow for the reductive activation of the cobalamin cofactor on the enzyme.

-

Reaction Initiation: Start the reaction by adding L-homocysteine and CH₃-H₄folate. Mix gently and incubate at 37°C for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.[20]

-

Reaction Termination: Stop the reaction by adding the acidic Stop Solution. This step also facilitates the conversion of THF to 5,10-methenyl-THF.[20]

-

Development: Heat the stopped reactions at 80-100°C for 10 minutes to ensure complete conversion to 5,10-methenyl-THF. Cool to room temperature.[20]

-

Measurement: Centrifuge the tubes to pellet precipitated protein. Transfer the supernatant to a UV-transparent cuvette or microplate and measure the absorbance at 350 nm.

-

Calculation: Subtract the absorbance of the "minus homocysteine" blank from the sample reading. Calculate the concentration of the product using the molar extinction coefficient for 5,10-methenyl-THF in acid (ε₃₅₀ = 26,500 M⁻¹cm⁻¹).[20] Express activity as nmol of product formed per minute per mg of protein.

Protocol 2: Measurement of Intracellular Folate Polyglutamates by LC-MS/MS

This protocol provides a general framework for the sensitive and specific quantification of various folate species, including THPG, from cultured cells or tissues.[23][24][25]

Principle: Cellular folates are extracted in a buffer containing antioxidants to prevent degradation. The extract is then analyzed by liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This technique separates the different folate forms (based on both the one-carbon unit and polyglutamate chain length) and detects them with high specificity and sensitivity based on their mass-to-charge ratio and fragmentation patterns.

Reagents & Materials:

-

Extraction Buffer: 50:50 Methanol:Water or 0.1 M phosphate buffer containing 2% sodium ascorbate and 0.1% 2-mercaptoethanol as antioxidants.[23][24]

-

Rat Serum γ-glutamyl hydrolase (conjugase) (optional, for total folate analysis).

-

Stable isotope-labeled folate internal standards (e.g., ¹³C₅-5-methyl-THF).

-

Solid Phase Extraction (SPE) cartridges for cleanup.

-

LC-MS/MS system with a HILIC or C18 reversed-phase column.

Procedure:

-

Sample Collection & Quenching: Rapidly harvest cells (e.g., by scraping into liquid nitrogen or using a cell lifter) and immediately add ice-cold Extraction Buffer to quench metabolic activity and prevent folate degradation.[23]

-

Extraction: Homogenize the sample (e.g., by sonication or bead beating) on ice. Heat the extract (e.g., 60-100°C for 5-10 minutes) to denature folate-binding proteins and enzymes. Centrifuge at high speed (e.g., >16,000 x g) at 4°C to pellet cell debris and precipitated proteins.[23]

-

Deconjugation (Optional): To measure total folate, the polyglutamate tails can be cleaved to the monoglutamate form. Adjust the pH of the supernatant and add conjugase enzyme (from rat serum or recombinant source). Incubate at 37°C for 2 hours.[23]

-

Sample Cleanup: Condition an SPE cartridge. Load the sample supernatant (post-deconjugation, if performed). Wash the cartridge to remove interfering substances and then elute the folates with an appropriate solvent.

-

LC-MS/MS Analysis: Inject the cleaned-up sample onto the LC-MS/MS system. Use a gradient elution to separate the different folate species. Set up the mass spectrometer to detect the specific precursor and product ions for each folate of interest and the internal standards using Multiple Reaction Monitoring (MRM).

-